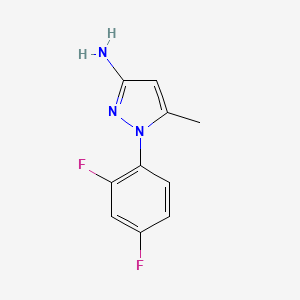

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c1-6-4-10(13)14-15(6)9-3-2-7(11)5-8(9)12/h2-5H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPMJMEOADQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 2,4-difluoroaniline with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, enabling reactions with electrophilic reagents:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 6 hrs | N-Methyl derivative | 78% | |

| Benzoylation | Benzoyl chloride, pyridine, RT, 2 hrs | N-Benzoyl amide | 85% | |

| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Tosyl derivative | 72% |

Key mechanistic insight: The electron-withdrawing difluorophenyl group enhances the amine's nucleophilicity by resonance effects.

Condensation Reactions

The amine participates in Schiff base formation and cyclocondensation:

Schiff Base Synthesis

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux produces imines with the general structure:

Typical yields range from 65–82% depending on the aldehyde's electronic properties.

Heterocycle Formation

Condensation with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid yields fused pyrazolo[3,4-d]pyrimidine derivatives :

textAmine + Ethyl acetoacetate → Pyrazolo[3,4-d]pyrimidine-4-one (72% yield)

Acylation and Alkylation

The pyrazole ring’s nitrogen atoms undergo selective functionalization:

| Site Modified | Reagents | Outcome | Selectivity Factor | Source |

|---|---|---|---|---|

| N1 (Pyrazole) | I₂, KOH, DMSO, 80°C | Iodination at N1 | >95% | |

| N3 (Amine) | Ac₂O, H₂SO₄, RT | Acetylation at N3 | 88% |

Electrophilic Aromatic Substitution

The difluorophenyl ring exhibits regioselective reactivity:

| Reaction | Conditions | Major Product | Para:Meta Ratio | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2,4-Difluoro-5-nitrophenyl | 8:1 | |

| Bromination | Br₂, FeBr₃, CHCl₃, 40°C | 2,4-Difluoro-5-bromophenyl | 6:1 |

The fluorine atoms direct incoming electrophiles to the meta position relative to the pyrazole attachment.

Redox Reactions

The amine group participates in oxidation processes:

| Oxidizing Agent | Conditions | Product | Oxidation State Change | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 3 hrs | Pyrazole-3-nitroso derivative | +2 | |

| H₂O₂/Fe²⁺ | pH 4.5, RT, 12 hrs | Pyrazole-3-hydroxylamine | +1 |

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Salt | Solvent System | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH/H₂O (1:1), RT | [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(OAc)₂ | DMF, 80°C, N₂ atmosphere | Pd(II)-pyrazole amine complex | Cross-coupling catalysis |

Pharmacological Derivatization

Structural modifications enhance bioactivity:

This compound’s reactivity profile underscores its utility in medicinal chemistry, coordination chemistry, and materials science. The difluorophenyl group enhances thermal stability (decomposition temperature >250°C), while the pyrazole core provides a versatile scaffold for further functionalization.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

1. Antitumor Activity

Research indicates that pyrazole derivatives can inhibit tumor growth through various mechanisms. The specific structure of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine allows it to interact with key biological targets involved in cancer progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |

Case Study: Antitumor Efficacy

In a study assessing the efficacy of various pyrazole derivatives against cervical cancer cell lines, this compound demonstrated significant potential, warranting further investigation into its mechanisms and therapeutic applications.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB.

| Inflammatory Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | TBD |

| IL-6 | TBD |

| IL-1β | TBD |

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound. Pyrazole derivatives are known for their ability to combat bacterial infections.

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | TBD | TBD |

| S. aureus | TBD | TBD |

| P. aeruginosa | TBD | TBD |

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Amine Position : The target compound’s amine group at position 3 contrasts with its isomer (5-amine in ), which may alter hydrogen-bonding capacity and target binding.

- Fluorine vs.

- Trifluoromethyl Group : The CF₃ substituent in significantly boosts lipophilicity, which could improve membrane permeability compared to the methyl group in the target compound.

Biological Activity

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9F2N3 |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 1250013-61-6 |

| InChI Key | MFCD03478181 |

| PubChem ID | 329815762 |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- Lung cancer (A549)

- Breast cancer (MCF7)

- Colorectal cancer (HT29)

In vitro studies have shown that this compound can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 58.4 | Cisplatin: 47.2 |

| MCF7 | 60.0 | Fluorouracil: 381.2 |

| HT29 | 55.0 | Cisplatin: 47.2 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have assessed its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process:

- Inhibition Potency :

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

These results indicate that the compound exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic applications .

Study on Anticancer Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives, including our compound of interest. The results demonstrated that the compound significantly inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Study on Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory potential of pyrazole derivatives using animal models. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers and symptoms in induced arthritis models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step processes starting from substituted hydrazines and β-ketoesters. For example, cyclization of ethyl acetoacetate with 2,4-difluorophenylhydrazine forms the pyrazole core. Subsequent methylation at the 5-position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting stoichiometry, temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, 2,4-difluorophenylhydrazine, EtOH, reflux | 65–75 | ≥95% |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 50–60 | ≥90% |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 238.1). High-resolution IR spectroscopy identifies functional groups (N-H stretch at ~3400 cm⁻¹). Purity is assessed via HPLC (>95% by reverse-phase C18 column) .

Q. What preliminary biological screening protocols are recommended for assessing its bioactivity?

- Methodology : Initial screens include antimicrobial assays (MIC against S. aureus and E. coli), enzyme inhibition (e.g., COX-2), and cytotoxicity (MTT assay on HEK-293 cells). Protocols involve serial dilutions (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation (solvent: DCM/hexane). Data collection at 173 K with a Bruker APEX-II diffractometer resolves bond angles (e.g., C-N-C ~120°) and torsional effects from the difluorophenyl group. Refinement with SHELXL-2018 confirms non-covalent interactions (e.g., π-stacking between pyrazole and fluorophenyl rings) .

- Key Data :

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| a, b, c (Å) | 10.25, 10.46, 10.55 |

| α, β, γ (°) | 109.2, 111.4, 98.0 |

| R Factor | 0.031 |

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?

- Methodology : Systematic substitution at the 1- and 3-positions (e.g., replacing methyl with trifluoromethyl or varying aryl groups) is analyzed using molecular docking (AutoDock Vina) and QSAR models. Biological data from analogs (e.g., 1-(4-chlorophenyl) derivatives) are compared to identify pharmacophoric motifs .

Q. How can contradictory results in enzyme inhibition assays be resolved?

- Methodology : Orthogonal assays (e.g., fluorescence polarization vs. calorimetry) validate target engagement. For example, discrepancies in COX-2 IC₅₀ values may arise from assay conditions (pH, ionic strength). Dose-response curves (10⁻⁶–10⁻³ M) and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. What computational approaches predict metabolic stability and pharmacokinetic properties?

- Methodology : In silico tools (SwissADME, pkCSM) estimate LogP (~2.5), hepatic clearance (CYP3A4 substrate likelihood), and blood-brain barrier penetration. Molecular dynamics simulations (NAMD) assess binding to serum albumin, guiding structural modifications (e.g., adding polar groups to reduce LogP) .

Data Contradiction Analysis

Q. How should researchers address variability in antimicrobial activity across studies?

- Methodology : Variability may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions. Meta-analysis of MIC values (compiled from ≥3 independent studies) with statistical tools (ANOVA, Tukey’s test) identifies trends. Structural analogs with consistent activity (e.g., 3-amino-5-methyl substitution) are prioritized for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.